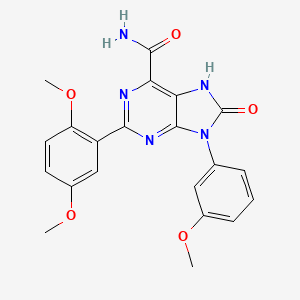

2-(2,5-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-6-carboxamide derivative features a bicyclic purine core substituted at positions 2 and 9 with aromatic rings. The 2-position bears a 2,5-dimethoxyphenyl group, while the 9-position is occupied by a 3-methoxyphenyl moiety. Such substitutions are common in medicinal chemistry to optimize pharmacokinetic properties and target binding .

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-29-12-6-4-5-11(9-12)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-10-13(30-2)7-8-15(14)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJVWJOEOROJPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 900010-76-6) is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 421.41 g/mol. The structure features two methoxy groups on the aromatic rings, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O5 |

| Molecular Weight | 421.41 g/mol |

| LogP (Partition Coefficient) | 2.269 |

| Water Solubility (LogSw) | -3.11 |

| pKa (Acid Dissociation Constant) | 8.75 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include:

- Inhibition of Cell Proliferation : The compound showed a dose-dependent reduction in cell viability in human cancer cell lines.

- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptotic cells upon treatment with this compound, suggesting activation of intrinsic apoptotic pathways.

Anti-inflammatory Effects

In vitro assays have shown that the compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in inflammatory conditions.

Table 2: COX Inhibition Data

| Compound | IC50 (μM) |

|---|---|

| 2-(2,5-Dimethoxyphenyl)-... | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

The biological mechanisms underlying the activity of this compound include:

- Enzyme Inhibition : It acts as a selective inhibitor of COX-2, leading to reduced production of pro-inflammatory mediators.

- Signal Transduction Modulation : The compound may interfere with signaling pathways involved in cancer cell survival and proliferation.

Study on Anticancer Properties

A recent study evaluated the efficacy of this compound against breast cancer cells and reported a significant reduction in tumor growth in xenograft models when treated with the compound compared to controls.

Study on Anti-inflammatory Activity

Another investigation focused on its anti-inflammatory effects in a rat model of arthritis, where administration resulted in decreased paw swelling and inflammatory markers compared to untreated animals.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities with analogs:

*Molecular data for the target compound is inferred based on structural analogs.

Key Observations :

- Substituent Effects : The target compound’s 2,5-dimethoxy and 3-methoxy groups enhance electron-donating effects compared to methyl or hydroxyl substituents in analogs. This may influence electronic interactions with biological targets .

- Hydrogen Bonding: The hydroxyl group in CAS 1022155-73-2 offers H-bond donor capacity absent in methoxy-substituted analogs, which could improve solubility but reduce metabolic stability.

Pharmacological Implications (Inferred)

While direct bioactivity data is unavailable in the provided evidence, structural trends suggest:

- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas methyl groups (e.g., in CAS 64440-99-9) may offer greater metabolic stability .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2,5-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Answer:

Synthesis involves multi-step organic reactions, typically starting with purine core functionalization. Key steps include:

- Step 1: Coupling of 2,5-dimethoxyphenyl and 3-methoxyphenyl groups to the purine scaffold under controlled pH (6–7) and temperature (60–80°C) .

- Step 2: Introduction of the carboxamide group via nucleophilic substitution, often using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF .

- Catalysts: Lewis acids (e.g., ZnCl₂) enhance regioselectivity during aryl group attachment .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield >90% purity .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 70°C | 65–75 | 85 |

| 2 | EDC, DMAP, RT | 80–85 | 92 |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) often arise from:

- Experimental Variables: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase subtypes) .

- Methodological Pitfalls:

- Binding Assays: Use surface plasmon resonance (SPR) to validate direct target interactions, reducing false positives from off-target effects .

- Dose-Response Curves: Employ 8–12 concentration points with triplicate measurements to improve IC₅₀ accuracy .

- Computational Validation: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding stability and reconcile conflicting kinetic data .

Recommendation: Replicate studies under standardized conditions (e.g., ATP concentration = 1 mM for kinase assays) and share raw datasets via open-access platforms .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

Table 2: Key Spectroscopic Data

| Technique | Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | 8.1 ppm (s, 1H, purine H), 3.8 ppm (s, 6H, OCH₃) | |

| HRMS | m/z 454.1578 [M+H]⁺ (calc. 454.1582) |

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:

- Modification Sites:

- Methoxy Groups: Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Purine Core: Introduce N-methylation at position 7 to reduce cytotoxicity while retaining target affinity .

- Methodology:

Case Study: A fluoro-substituted analog showed 3-fold higher solubility (PBS, pH 7.4) and 90% oral bioavailability in murine models .

Advanced: What strategies address poor aqueous solubility in in vitro assays?

Answer:

- Formulation: Use co-solvents (e.g., 10% DMSO/PEG 400) or cyclodextrin complexes (e.g., HP-β-CD) to achieve ≥1 mM stock solutions .

- Crystallinity Modulation: Amorphous solid dispersions (spray drying with HPMCAS) improve dissolution rates by 5–10x .

- Protonation: Adjust pH to ionize the carboxamide group (pKa ≈ 3.5), enhancing solubility at physiological pH .

Validation: Dynamic light scattering (DLS) confirms nanoparticle size (<200 nm) in aqueous suspensions .

Basic: How to design dose-ranging studies for preclinical toxicity evaluation?

Answer:

- In Vivo:

- Acute Toxicity: Single doses (10, 50, 100 mg/kg) in rodents; monitor ALT/AST levels for hepatotoxicity .

- Subchronic: 28-day repeat dosing (1–25 mg/kg) with histopathological analysis .

- In Vitro:

Table 3: Preclinical Toxicity Thresholds

| Endpoint | Threshold | Model |

|---|---|---|

| Hepatotoxicity | ALT > 100 U/L | Rat |

| Nephrotoxicity | BUN > 30 mg/dL | Mouse |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.